

Flow injection analysis for determination of 8-hydroxyquinoline

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Compound of Interest

Compound Name: 8-Hydroxy-5-quinolyl phenyl
ketone

CAS No.: 1028-71-3

Cat. No.: B8791603

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Application Note: High-Sensitivity Determination of 8-Hydroxyquinoline via Flow Injection Analysis (FIA)

Abstract

This application note details a robust, high-throughput Flow Injection Analysis (FIA) protocol for the quantification of 8-hydroxyquinoline (8-HQ) in pharmaceutical formulations and aqueous samples. Unlike conventional batch methods, this automated protocol utilizes an oxidative coupling reaction with p-aminophenol (PAP) in the presence of periodate to generate a stable indophenol dye.^[1] The method offers superior sensitivity (LOD: 7.6 ng/mL), high sampling frequency (>80 samples/h), and reduced reagent consumption.

Introduction

8-Hydroxyquinoline (Oxine) is a critical heterocyclic compound widely used as a metal chelating agent, a bacteriostatic antiseptic in pharmaceuticals, and a fungistat in agriculture. Its ability to form stable complexes with metal ions makes it valuable for both therapeutic applications and analytical metallurgy.

Traditional determination methods (gravimetric, volumetric) are labor-intensive and lack sensitivity for trace analysis. While HPLC offers specificity, it incurs high operational costs and

long run times. This FIA protocol bridges the gap, providing a rapid, cost-effective, and self-validating system suitable for QC environments and environmental monitoring.

Principle of Assay

The determination is based on the oxidative coupling reaction of 8-hydroxyquinoline with p-aminophenol (PAP) in an alkaline medium, catalyzed by potassium periodate (KIO_4).

- Hydrolysis/Conditioning: The sample is injected into an alkaline carrier stream (NaOH).
- Coupling: The analyte encounters p-aminophenol.[1]
- Oxidation: Potassium periodate oxidizes the mixture, facilitating the electrophilic attack of the oxidized PAP onto the 8-HQ ring.
- Chromophore Formation: A blue-green indophenol dye is formed.
- Detection: The absorbance of the dye is monitored spectrophotometrically at 596 nm.[1]

Reaction Scheme:

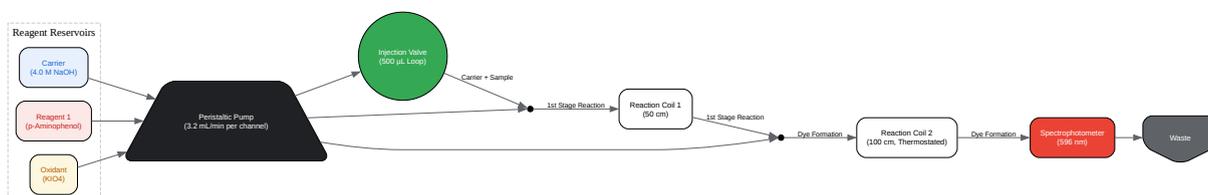
Instrumentation & Manifold Design

The system utilizes a three-channel FIA manifold.[1] Precise timing and controlled dispersion are critical for reproducible dye formation.

Required Components:

- Pump: Peristaltic pump with 3 channels (Flow rate capability: 0.5 – 4.0 mL/min).
- Injection Valve: 6-port rotary valve with a 500 μL sample loop.
- Tubing: PTFE tubing (0.8 mm i.d.).
- Detector: UV-Vis Spectrophotometer equipped with a flow cell (10 mm path length, 80 μL volume), set to 596 nm.
- Data Station: Chart recorder or DAQ system for peak height analysis.

FIA Manifold Diagram



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Caption: Three-channel FIA manifold for 8-HQ determination. Sample is injected into NaOH carrier, mixed with PAP, then oxidized by KIO₄.

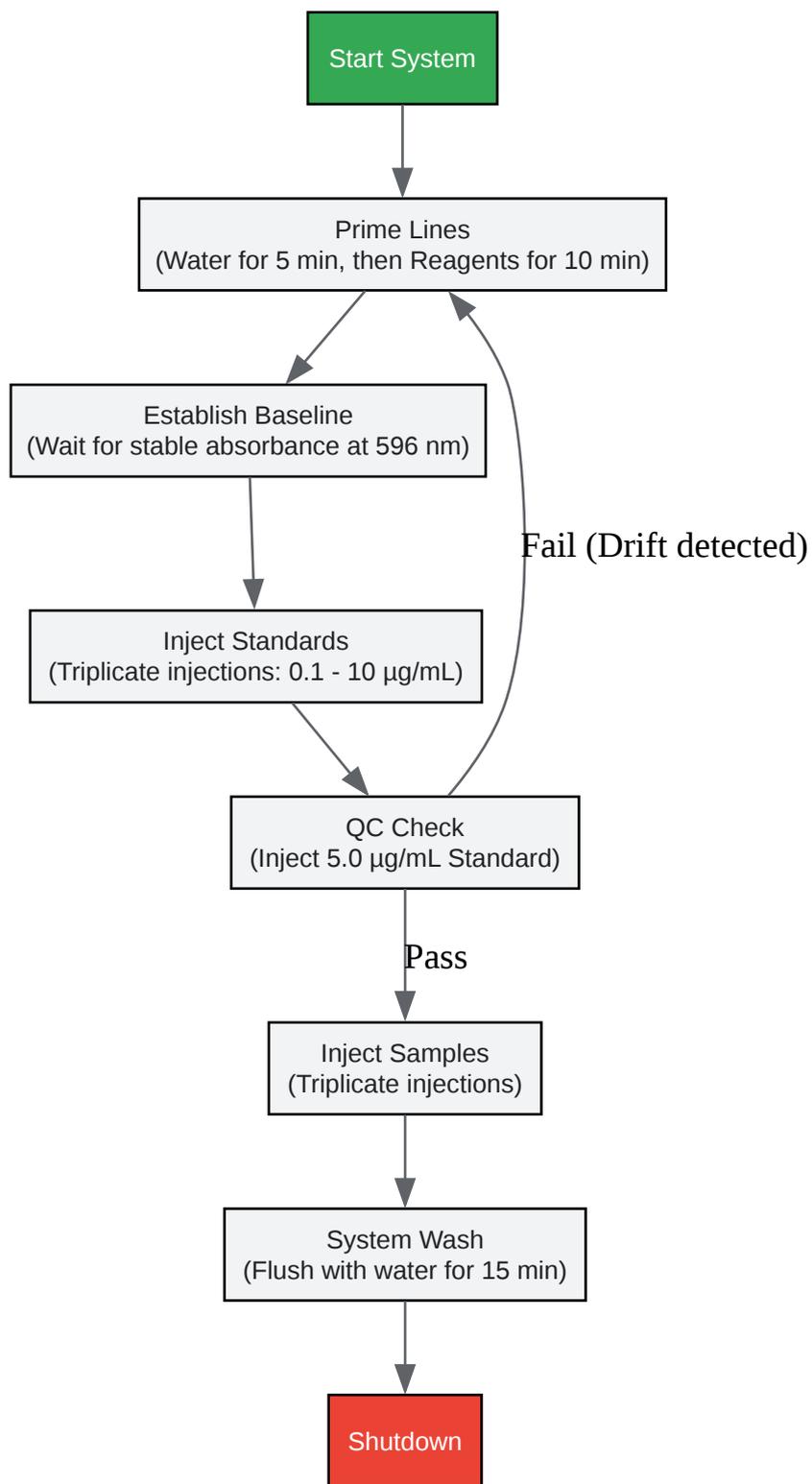
Reagents & Preparation

Caution: Prepare all solutions using deionized water (>18 MΩ·cm). NaOH is corrosive; wear appropriate PPE.

Reagent	Concentration	Preparation Protocol
Carrier Stream (R1)	4.0 M NaOH	Dissolve 160 g of NaOH pellets in approx. 800 mL water. Cool to room temperature and dilute to 1000 mL. Note: High alkalinity is required for indophenol stability.
Coupling Reagent (R2)	100 µg/mL p-Aminophenol (PAP)	Dissolve 10 mg of pure p-aminophenol in 100 mL of 0.01 M NaOH. Prepare fresh daily to avoid oxidation.
Oxidant (R3)	0.004 M Potassium Periodate (KIO ₄)	Dissolve 0.92 g of KIO ₄ in 1000 mL of water. Store in an amber bottle.
Stock Standard	1000 µg/mL 8-HQ	Dissolve 0.100 g of 8-hydroxyquinoline in 5 mL of 1 M HCl (to aid solubility) and dilute to 100 mL with water.
Working Standards	0.1 – 10.0 µg/mL	Serially dilute Stock Standard with water.

Experimental Protocol

Workflow Overview



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Caption: Operational workflow for routine analysis.

Step-by-Step Procedure:

- **System Startup:** Turn on the spectrophotometer and allow the lamp to warm up for 20 minutes. Set wavelength to 596 nm.
- **Priming:** Place all reagent lines into their respective bottles. Start the pump at a low speed, then ramp up to 3.2 mL/min (per channel). Check for bubbles in the tubing (tap tubing to dislodge).
- **Baseline Stabilization:** Pump reagents through the system until a stable baseline is observed on the recorder. This typically takes 5–10 minutes as the refractive index stabilizes.
- **Calibration:**
 - Inject the lowest standard (0.1 µg/mL).
 - Record the peak height (absorbance).
 - Repeat 3 times to ensure precision (RSD < 1%).
 - Proceed sequentially to the highest standard.
- **Sample Analysis:** Inject samples (filtered through 0.45 µm filter) in triplicate.
- **Shutdown:Crucial:** Switch all lines to deionized water and pump for at least 15 minutes to prevent NaOH crystallization or dye precipitation in the flow cell.

Method Optimization & Critical Parameters

To achieve the cited sensitivity (LOD ~7.6 ng/mL), the following parameters must be strictly controlled:

- **Alkalinity (NaOH Concentration):** The formation of the indophenol dye is pH-dependent. A concentration of 4.0 M NaOH is optimal. Lower concentrations (< 2 M) result in slow reaction kinetics and broader peaks.
- **Reagent Flow Rates:** A high flow rate (3.2 mL/min) is recommended to minimize dispersion and maximize peak height. If reagent consumption is a concern, flow can be reduced to 1.5

mL/min, but sensitivity may decrease by ~30%.

- Reaction Coil Length:
 - Coil 1 (Sample + PAP): Short (50 cm) to mix sample and coupling agent.
 - Coil 2 (Oxidation): Longer (100–150 cm) to allow sufficient time for the color development before reaching the detector.
- Interferences:
 - Tolerated: Na⁺, K⁺, Cl⁻, SO₄²⁻, Acetate.
 - Interfering: Strong reducing agents (Ascorbic acid) or other phenols (Catechol) may compete for the oxidant.

Validation & Performance Metrics

Parameter	Value	Notes
Linear Range	0.1 – 10.0 µg/mL	R ² > 0.999
Limit of Detection (LOD)	7.6 ng/mL	Based on 3σ of blank
Throughput	80 – 110 inj/h	Dependent on flow rate
Precision (RSD)	0.6%	At 4 µg/mL (n=10)
Recovery	98.5 – 102.0%	Spiked pharmaceutical samples

Troubleshooting Guide

- Drifting Baseline: Usually caused by temperature fluctuations affecting the high-concentration NaOH stream. Solution: Thermostat the reaction coils or allow longer equilibration.
- Double Peaks: Indicates poor mixing or insufficient reagent excess. Solution: Increase coil length or reagent concentration.

- Air Bubbles: Common in alkaline streams. Solution: Degas all solvents using ultrasonication or vacuum filtration before use. Install a debubbler before the flow cell.
- Low Sensitivity: Check the freshness of the p-Aminophenol solution. It oxidizes (turns brown) over time, losing efficacy.

References

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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